molecular formula C18H30O2 B14462201 2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol CAS No. 73467-09-1

2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol

Katalognummer: B14462201
CAS-Nummer: 73467-09-1
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: IAFWKQAYZUBOKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol is an organic compound characterized by its complex structure, which includes a phenoxy group and an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol typically involves the reaction of 2,3-bis(2-methylbutan-2-yl)phenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the ethan-1-ol moiety can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2,4-Bis(2-methyl-2-butanyl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3,6-dioxo-1,4-cyclohexadien-1-yl)hexanamide
  • 3-[2-[2,4-Bis(2-Methylbutan-2-Yl)Phenoxy]Butanoylamino]-N-[5-Oxo-1-(2,4,6-Trichlorophenyl)-4H-Pyrazol-3-Yl]Benzamide

Uniqueness

2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol is unique due to its specific substitution pattern on the phenoxy group and the presence of the ethan-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

73467-09-1

Molekularformel

C18H30O2

Molekulargewicht

278.4 g/mol

IUPAC-Name

2-[2,3-bis(2-methylbutan-2-yl)phenoxy]ethanol

InChI

InChI=1S/C18H30O2/c1-7-17(3,4)14-10-9-11-15(20-13-12-19)16(14)18(5,6)8-2/h9-11,19H,7-8,12-13H2,1-6H3

InChI-Schlüssel

IAFWKQAYZUBOKA-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)C1=C(C(=CC=C1)OCCO)C(C)(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.